Methyl 5-(3-cyanophenyl)nicotinate
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Overview
Description
Methyl 5-(3-cyanophenyl)nicotinate is an organic compound with the molecular formula C14H10N2O2 It is a derivative of nicotinic acid and features a cyano group attached to a phenyl ring, which is further connected to a nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(3-cyanophenyl)nicotinate can be synthesized through a multi-step process involving the Suzuki–Miyaura coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-cyanophenyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 5-(3-cyanophenyl)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of Methyl 5-(3-cyanophenyl)nicotinate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used primarily for its vasodilatory effects.
Nicotinamide: An amide derivative of nicotinic acid, known for its role in cellular metabolism and as a vitamin B3 supplement
Uniqueness
Methyl 5-(3-cyanophenyl)nicotinate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .
Properties
CAS No. |
893735-12-1 |
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Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 5-(3-cyanophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)13-6-12(8-16-9-13)11-4-2-3-10(5-11)7-15/h2-6,8-9H,1H3 |
InChI Key |
FXIKWJMHRYJMGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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